![molecular formula C10H17NO4 B14451955 Diethyl [(ethylamino)methylidene]propanedioate CAS No. 78596-44-8](/img/structure/B14451955.png)
Diethyl [(ethylamino)methylidene]propanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl [(ethylamino)methylidene]propanedioate, also known as diethyl 2-[(ethylamino)methylidene]malonate, is an organic compound with the molecular formula C10H17NO4. This compound is a derivative of malonic acid and is commonly used in organic synthesis due to its reactivity and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl [(ethylamino)methylidene]propanedioate can be synthesized through the alkylation of enolate ions. The process involves the reaction of diethyl malonate with an alkyl halide in the presence of a base such as sodium ethoxide. The enolate ion formed from diethyl malonate acts as a nucleophile and reacts with the alkyl halide to form the desired product .
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes as laboratory methods but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Diethyl [(ethylamino)methylidene]propanedioate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the enolate ion.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions, although these reactions are less common compared to substitution.
Hydrolysis: The ester groups in the compound can be hydrolyzed to form the corresponding carboxylic acids.
Common Reagents and Conditions
Bases: Sodium ethoxide is commonly used to generate the enolate ion.
Alkyl Halides: Used in alkylation reactions to introduce various alkyl groups.
Acids: Hydrochloric acid can be used for hydrolysis reactions.
Major Products Formed
The major products formed from reactions involving this compound include substituted malonates, carboxylic acids, and other derivatives depending on the specific reaction conditions .
Scientific Research Applications
Diethyl [(ethylamino)methylidene]propanedioate has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the synthesis of potential drug candidates due to its ability to form diverse chemical structures.
Material Science: It is used in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of diethyl [(ethylamino)methylidene]propanedioate involves the formation of enolate ions, which act as nucleophiles in various chemical reactions. The enolate ion can attack electrophilic centers, leading to the formation of new carbon-carbon bonds. This reactivity is due to the stabilization of the enolate ion by the adjacent carbonyl groups .
Comparison with Similar Compounds
Similar Compounds
Diethyl malonate: A closely related compound with similar reactivity but without the ethylamino group.
Dimethyl malonate: Another derivative of malonic acid with similar properties but different ester groups.
Uniqueness
Diethyl [(ethylamino)methylidene]propanedioate is unique due to the presence of the ethylamino group, which provides additional reactivity and versatility in organic synthesis. This makes it a valuable compound for the development of new chemical entities and materials .
Properties
CAS No. |
78596-44-8 |
|---|---|
Molecular Formula |
C10H17NO4 |
Molecular Weight |
215.25 g/mol |
IUPAC Name |
diethyl 2-(ethylaminomethylidene)propanedioate |
InChI |
InChI=1S/C10H17NO4/c1-4-11-7-8(9(12)14-5-2)10(13)15-6-3/h7,11H,4-6H2,1-3H3 |
InChI Key |
LTZFQVCKGCWSKN-UHFFFAOYSA-N |
Canonical SMILES |
CCNC=C(C(=O)OCC)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-Amino-4-methyl-8-oxo-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B14451882.png)
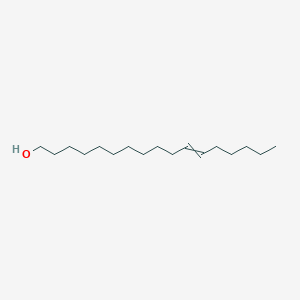


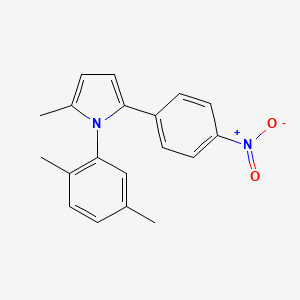


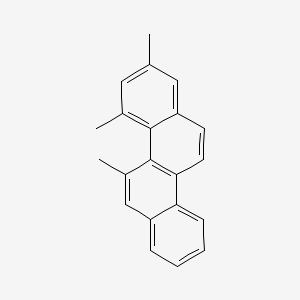
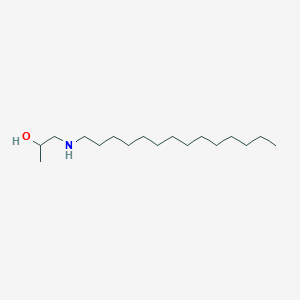
![3H-Indolium, 1,3,3-trimethyl-2-[[methyl[4-(phenylazo)phenyl]hydrazono]methyl]-, methyl sulfate](/img/structure/B14451941.png)
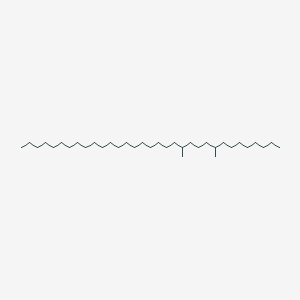

![1-[3-(Morpholin-4-yl)propyl]-1,2-dihydro-5H-tetrazole-5-thione](/img/structure/B14451952.png)
